BenchChemオンラインストアへようこそ!

4,6-Dimethoxy-1H-indazole-3-carbaldehyde

Lipophilicity Drug Design ADME

4,6-Dimethoxy-1H-indazole-3-carbaldehyde is the rational choice for medicinal chemistry teams seeking to optimize oral bioavailability and kinase selectivity. Its 4,6-dimethoxy substitution pattern delivers a LogP of 1.3 and TPSA of 64.2 Ų, offering a superior starting point versus simpler indazole aldehydes. The five hydrogen bond acceptors unlock critical interactions within ATP-binding pockets, while the aldehyde handle at position-3 enables rapid diversification into heterocyclic libraries. Procure this ≥95% pure intermediate to accelerate your PI3Kδ inhibitor SAR program.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 885518-87-6
Cat. No. B1604127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxy-1H-indazole-3-carbaldehyde
CAS885518-87-6
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=NNC(=C2C(=C1)OC)C=O
InChIInChI=1S/C10H10N2O3/c1-14-6-3-7-10(9(4-6)15-2)8(5-13)12-11-7/h3-5H,1-2H3,(H,11,12)
InChIKeyOEDBGKJYQGRQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxy-1H-indazole-3-carbaldehyde (CAS 885518-87-6): A Structurally Differentiated Indazole Scaffold for Medicinal Chemistry


4,6-Dimethoxy-1H-indazole-3-carbaldehyde (CAS 885518-87-6) is a heterocyclic building block belonging to the indazole family, characterized by a core structure featuring methoxy groups at the 4- and 6-positions and an aldehyde functional group at the 3-position [1]. Its calculated LogP of 1.3 [2] and topological polar surface area (TPSA) of 64.2 Ų [3] distinguish it from simpler indazole carbaldehydes and enable its use as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules [4]. The compound is supplied at high purity (e.g., 95-98%) for pharmaceutical research and development .

Why 4,6-Dimethoxy-1H-indazole-3-carbaldehyde Cannot Be Replaced by a Generic Indazole-3-carbaldehyde Analog


In-class substitution of 4,6-Dimethoxy-1H-indazole-3-carbaldehyde with a simpler analog like 1H-indazole-3-carbaldehyde or a mono-substituted variant is scientifically unsound due to fundamental differences in key physicochemical properties that dictate molecular behavior in drug design. The presence of two methoxy groups in the 4- and 6-positions significantly alters the compound's lipophilicity (XLogP3 = 1.3 vs. 1.68 for the unsubstituted core [1][2]) and hydrogen-bonding capacity (5 H-bond acceptors vs. 2 [3]), directly impacting membrane permeability and target binding kinetics. Furthermore, the specific substitution pattern is critical for establishing unique structure-activity relationships (SAR) in medicinal chemistry programs, particularly in the development of selective kinase inhibitors [4].

Quantitative Evidence for the Selection of 4,6-Dimethoxy-1H-indazole-3-carbaldehyde


Enhanced Lipophilicity Profile for Optimized Membrane Permeability

The 4,6-dimethoxy substitution pattern on the indazole-3-carbaldehyde core results in a calculated LogP (XLogP3) of 1.3 [1]. This is a significant departure from the unsubstituted 1H-indazole-3-carbaldehyde, which has a reported LogP of ~1.68 [2], and the 5-bromo analog with a LogP of 2.14 . This intermediate lipophilicity suggests a more balanced profile for passive membrane permeability compared to more polar or highly lipophilic analogs.

Lipophilicity Drug Design ADME Permeability

Increased Hydrogen Bond Acceptor Capacity for Enhanced Target Binding

4,6-Dimethoxy-1H-indazole-3-carbaldehyde possesses five hydrogen bond acceptor (HBA) atoms [1], which is a notable increase from the two HBA atoms found in 1H-indazole-3-carbaldehyde [2] and 5-bromo-1H-indazole-3-carbaldehyde . This increased HBA count is due to the two methoxy groups and provides additional opportunities for favorable interactions within the hydrophobic pockets of protein targets, such as kinase ATP-binding sites [3].

Structure-Activity Relationship SAR Kinase Inhibitor Hydrogen Bonding

Enhanced Topological Polar Surface Area for Improved Solubility Profile

The calculated Topological Polar Surface Area (TPSA) for 4,6-Dimethoxy-1H-indazole-3-carbaldehyde is 64.2 Ų [1]. This is higher than the TPSA of 45.8 Ų for the 5-bromo analog and similar to the unsubstituted core [2]. An increase in TPSA is directly correlated with improved aqueous solubility, a key factor in compound handling and in vitro assay reliability.

TPSA Solubility Drug-likeness Physicochemical Properties

Unique Scaffold for 4,6-Disubstituted Indazole Kinase Inhibitor SAR

The 4,6-disubstitution pattern is a key structural motif in the development of selective kinase inhibitors. Research has specifically identified 4,6-disubstituted indazole compounds as a starting point for developing potent and selective PI3Kδ inhibitors [1]. This contrasts with other substitution patterns, such as 5-substituted indazoles, which are often explored for different targets or selectivity profiles . 4,6-Dimethoxy-1H-indazole-3-carbaldehyde provides a direct entry point to this specific and commercially valuable SAR space.

Kinase Inhibitor SAR Medicinal Chemistry PI3Kδ

Procurement-Driven Application Scenarios for 4,6-Dimethoxy-1H-indazole-3-carbaldehyde


Lead Optimization for Selective PI3Kδ Kinase Inhibitors

Medicinal chemistry teams focusing on PI3Kδ-related oncology or immunology programs should procure this compound as the starting point for synthesizing novel 4,6-disubstituted indazole derivatives. This scaffold has been identified as a promising lead for developing selective PI3Kδ inhibitors [1], offering a defined path to explore this specific SAR space.

Rational Design of Compounds with Balanced ADME Properties

For projects where achieving an optimal balance of lipophilicity and solubility is critical for oral bioavailability, 4,6-Dimethoxy-1H-indazole-3-carbaldehyde is the preferred building block. Its calculated LogP of 1.3 and TPSA of 64.2 Ų [2] provide a more favorable starting point compared to more lipophilic analogs (e.g., 5-bromo with LogP 2.14 ), potentially reducing the number of synthetic iterations needed to achieve a desirable pharmacokinetic profile.

Exploration of Enhanced Binding Interactions in Kinase Active Sites

Research groups aiming to improve binding affinity and selectivity for a target kinase should consider this compound over simpler indazole aldehydes. Its five hydrogen bond acceptor atoms [3] offer increased potential for forming critical, energetically favorable interactions within the hydrophobic ATP-binding pocket, a well-established principle in kinase inhibitor design [4].

Synthesis of Complex Heterocyclic Libraries via 3-Aldehyde Derivatization

This compound is an essential reagent for creating diverse heterocyclic libraries. The aldehyde functionality at the 3-position is a versatile handle for various chemical transformations, including condensations to form alkenes or heteroaromatic rings (e.g., oxazoles, thiazoles), enabling the rapid generation of structurally diverse analogs from a common core [5].

Quote Request

Request a Quote for 4,6-Dimethoxy-1H-indazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.